

Evaluating the Isotopic Purity of Commercially Available Azelaic Acid-d14: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of commercially available **Azelaic acid-d14**, a deuterated analog of azelaic acid used in various research applications, including as an internal standard in mass spectrometry-based studies. The isotopic purity of such labeled compounds is a critical parameter that can significantly impact the accuracy and reliability of experimental results. This document outlines the stated isotopic purity from commercial suppliers and provides a detailed experimental protocol for independent verification using Gas Chromatography-Mass Spectrometry (GC-MS).

Commercial Supplier Comparison

The isotopic purity of a deuterated compound is a key indicator of its quality. It is typically reported as deuterium enrichment (atom % D), which represents the percentage of deuterium at a specific labeled position. Below is a summary of the stated isotopic purity for **Azelaic acid-d14** from various suppliers. It is important to note that this information is based on supplier specifications and, where available, published data. Independent verification is always recommended.



Supplier/Source	Product Name	Stated Deuterium Enrichment	Stated Chemical Purity
FB Reagents	Azelaic Acid-d14	98% D[1]	≥ 98%[1]
Sigma-Aldrich (Key Organics)	Azelaic acid-d14	Not explicitly stated	95%
Simson Pharma Limited	Azelaic acid-D14	Provided with Certificate of Analysis	High quality
European Spallation Source (ESS) - Research Synthesis	Perdeuterated azelaic acid	>98% D incorporation[2]	High Purity (for research use)

Note: The information for Sigma-Aldrich and Simson Pharma Limited is based on the data available on their respective product pages, which may not specify the isotopic enrichment. A Certificate of Analysis should be requested for detailed purity information. The data from the European Spallation Source represents a high-purity, non-commercial research-grade standard and is included for benchmark purposes[2].

Experimental Protocol: Isotopic Purity Determination by GC-MS

This protocol details a robust method for the determination of the isotopic purity of **Azelaic acid-d14** using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of dicarboxylic acids, a derivatization step is necessary to convert the analyte into a more volatile form suitable for GC analysis[3][4]. Methylation to form dimethyl azelate is a common and effective derivatization method[3].

Materials and Reagents

- Azelaic acid-d14 sample
- Unlabeled Azelaic acid (as a reference standard)
- Methanol (anhydrous, GC grade)



- Boron trifluoride-methanol solution (BF3-MeOH, 14% w/v)
- Hexane (GC grade)
- Sodium sulfate (anhydrous)
- Deionized water
- GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Sample Preparation and Derivatization

- Standard and Sample Preparation: Accurately weigh approximately 1 mg of the Azelaic acid-d14 sample and the unlabeled azelaic acid standard into separate glass vials.
- Methylation: To each vial, add 1 mL of 14% BF3-MeOH solution.
- Reaction: Securely cap the vials and heat at 60°C for 30 minutes in a heating block or water bath.
- Extraction: After cooling to room temperature, add 1 mL of deionized water and 1 mL of hexane to each vial.
- Mixing and Phase Separation: Vortex the vials for 1 minute and allow the layers to separate.
 The upper hexane layer contains the derivatized dimethyl azelate.
- Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
- Dilution: Dilute the hexane extracts to a suitable concentration for GC-MS analysis (e.g., 100 μ g/mL).

GC-MS Analysis

- Gas Chromatograph (GC) Conditions:
 - Injector: Split/splitless injector, operated in splitless mode at 250°C.
 - o Column: 30 m x 0.25 mm ID x 0.25 μm film thickness capillary column (e.g., DB-5ms).



- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp: 10°C/min to 250°C.
 - Hold: 5 minutes at 250°C.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Scan Mode: Full scan from m/z 50 to 350.

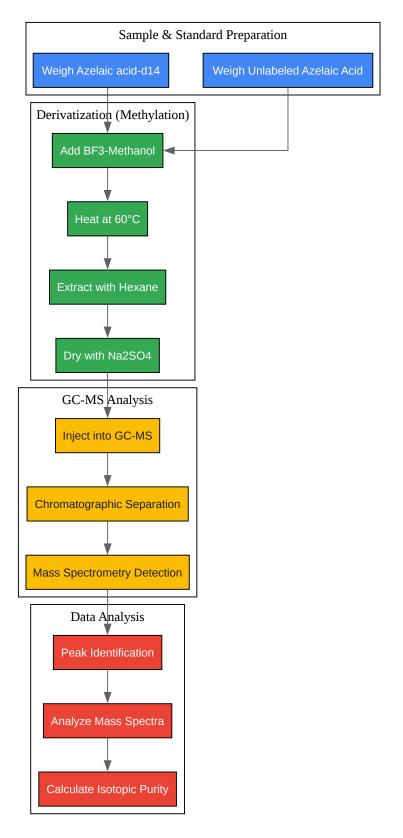
Data Analysis

- Peak Identification: Identify the peaks corresponding to dimethyl azelate-d14 and its isotopologues by comparing the retention times with the unlabeled dimethyl azelate standard.
- Mass Spectra Analysis: Extract the mass spectra for the chromatographic peak of interest.
- Isotopic Distribution: Determine the relative abundance of the molecular ion ([M]+) and the
 ions corresponding to lower deuteration levels (e.g., d13, d12, etc.). The molecular weight of
 fully deuterated dimethyl azelate (C11H6D14O4) is approximately 230.3 g/mol . The
 unlabeled dimethyl azelate (C11H2OO4) has a molecular weight of approximately 216.3
 g/mol .
- Isotopic Purity Calculation: Calculate the isotopic purity by expressing the abundance of the fully deuterated species as a percentage of the total abundance of all deuterated and undeuterated species.



Isotopic Purity (%) = [Abundance of d14 / (Sum of abundances of d0 to d14)] x 100

Experimental Workflow Diagram





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Caption: Workflow for GC-MS determination of **Azelaic acid-d14** isotopic purity.

This comprehensive guide provides researchers with the necessary information to evaluate and verify the isotopic purity of commercially available **Azelaic acid-d14**. By following the detailed experimental protocol, laboratories can independently assess the quality of their deuterated standards, ensuring the generation of accurate and reproducible data in their research endeavors.

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- To cite this document: BenchChem. [Evaluating the Isotopic Purity of Commercially Available Azelaic Acid-d14: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b585296#evaluating-the-isotopic-purity-of-commercially-available-azelaic-acid-d14]

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